molecular formula C22H28N2O3 B4113745 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B4113745
M. Wt: 368.5 g/mol
InChI Key: SFTQZDQTXIFMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2001 by researchers at Bayer Healthcare AG, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting this complex, 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 prevents the activation of NF-κB and its downstream targets, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 in lab experiments is its specificity for inhibiting the IKK complex and NF-κB activation. This allows researchers to study the effects of NF-κB inhibition without interfering with other cellular processes. However, one limitation of using 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 is its potential toxicity in vivo, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB activation. Another potential direction is the use of 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 in combination with other anti-cancer therapies to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082, which may have implications for the treatment of inflammatory diseases.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 has been used in a variety of scientific research studies, particularly in the field of cancer research. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response and cell survival. NF-κB is also known to be overactive in many types of cancer, and its inhibition by 2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-17(2)18-8-10-19(11-9-18)27-16-22(25)23-20-6-4-5-7-21(20)24-12-14-26-15-13-24/h4-11,17H,3,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTQZDQTXIFMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butan-2-ylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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